molecular formula C9H10BrNO B13077816 3-Bromo-4-cyclopropoxyaniline

3-Bromo-4-cyclopropoxyaniline

Cat. No.: B13077816
M. Wt: 228.09 g/mol
InChI Key: GANXRWNBHJPIIO-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropoxyaniline is an organic compound with the molecular formula C9H10BrNO It is a brominated aniline derivative, where the bromine atom is positioned at the third carbon of the benzene ring, and a cyclopropoxy group is attached to the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyclopropoxyaniline typically involves a multi-step processThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyclopropoxyaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

3-Bromo-4-cyclopropoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Bromoaniline: Lacks the cyclopropoxy group, making it less sterically hindered.

    3-Bromo-4-fluoroaniline: Contains a fluorine atom instead of a cyclopropoxy

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

3-bromo-4-cyclopropyloxyaniline

InChI

InChI=1S/C9H10BrNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2

InChI Key

GANXRWNBHJPIIO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=C(C=C2)N)Br

Origin of Product

United States

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